molecular formula C6H6NNaO6P B1678914 Disodium 4-nitrophenyl phosphate CAS No. 4264-83-9

Disodium 4-nitrophenyl phosphate

Cat. No.: B1678914
CAS No.: 4264-83-9
M. Wt: 242.08 g/mol
InChI Key: AWUNJKAFDDEHEQ-UHFFFAOYSA-N
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Description

pNPP is a non-specific phosphatase substrate.

Mechanism of Action

Target of Action

Disodium 4-Nitrophenylphosphate, also known as PNPP, primarily targets phosphatases , including both acid and alkaline phosphatases . These enzymes play a crucial role in a variety of biological processes, including signal transduction, protein dephosphorylation, and energy metabolism .

Mode of Action

PNPP acts as a chromogenic substrate for phosphatases . In the presence of these enzymes, PNPP is hydrolyzed, resulting in the release of 4-nitrophenol , a yellow-colored compound . This color change can be detected spectrophotometrically, making PNPP a valuable tool for enzyme assays .

Biochemical Pathways

The primary biochemical pathway affected by PNPP is the phosphatase-mediated hydrolysis pathway . The hydrolysis of PNPP by phosphatases results in the production of 4-nitrophenol, which can be quantified to measure the activity of the phosphatase enzyme .

Pharmacokinetics

It’s important to note that pnpp is highly soluble in water, which facilitates its use in various aqueous solutions for biochemical assays .

Result of Action

The hydrolysis of PNPP by phosphatases produces a yellow-colored product, 4-nitrophenol . This color change allows for the quantification of phosphatase activity, providing valuable information about biological processes and disease states .

Action Environment

The action of PNPP is influenced by several environmental factors. For instance, the pH of the solution can affect the activity of the phosphatases and thus the rate of PNPP hydrolysis . Additionally, temperature can impact enzyme activity and stability . Therefore, these factors must be carefully controlled during biochemical assays involving PNPP .

Properties

CAS No.

4264-83-9

Molecular Formula

C6H6NNaO6P

Molecular Weight

242.08 g/mol

IUPAC Name

disodium;(4-nitrophenyl) phosphate

InChI

InChI=1S/C6H6NO6P.Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);

InChI Key

AWUNJKAFDDEHEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.[Na]

Appearance

Solid powder

Key on ui other cas no.

4264-83-9

physical_description

Hexahydrate: Solid;  [Sigma-Aldrich MSDS]

Pictograms

Corrosive; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

54306-27-3

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-aminophenylphosphate
4-aminophenylphosphate, monosilver salt
PNPP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium 4-nitrophenyl phosphate
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